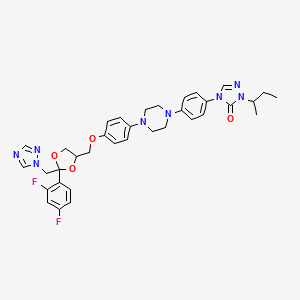

2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

- Candida albicans: This is a common fungus that can cause candidiasis, a fungal infection that can affect the mouth, throat, vagina, and other areas of the body A preliminary study of in vitro antibiotic activity of saperconazole and other azoles on Paracoccidioides brasiliensis: .

- Aspergillus fumigatus: This fungus can cause aspergillosis, a serious lung infection Saperconazole: A selective inhibitor of the cytochrome P-450-dependent ergosterol synthesis in Candida albicans, Aspergillus fumigatus and Trichophyton mentagrophytes.

- Trichophyton mentagrophytes: This fungus causes a common skin infection known as ringworm Saperconazole: A selective inhibitor of the cytochrome P-450-dependent ergosterol synthesis in Candida albicans, Aspergillus fumigatus and Trichophyton mentagrophytes.

The compound 2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one is a complex organic molecule characterized by a multi-layered structure that incorporates various functional groups. This compound features a 1,2,4-triazole moiety, which is known for its significant biological activity, particularly in antifungal applications. The presence of difluorophenyl and dioxolane groups further enhances its chemical properties and potential efficacy in pharmacological contexts.

Saperconazol acts as a fungicide by inhibiting an enzyme crucial for fungal cell wall synthesis. It specifically targets cytochrome P450 sterol 14 alpha-demethylase (CYP51), an enzyme that converts lanosterol to ergosterol, a vital component of the fungal cell membrane []. By inhibiting CYP51, Saperconazol disrupts ergosterol production, leading to a weakened cell membrane and ultimately fungal cell death [].

The chemical reactivity of this compound is influenced by its functional groups. The 1,2,4-triazole ring can participate in nucleophilic substitution reactions, while the methoxy and dioxolane groups may undergo hydrolysis or oxidation under specific conditions. Additionally, the presence of multiple aromatic rings suggests potential for electrophilic aromatic substitution reactions.

This compound exhibits notable antifungal activity, attributed to the 1,2,4-triazole scaffold. Triazole derivatives are widely recognized for their ability to inhibit fungal lanosterol 14α-demethylase, an enzyme critical for ergosterol biosynthesis in fungi. Recent studies indicate that triazole compounds can effectively combat resistant fungal strains, making them valuable in clinical settings .

The synthesis of this compound typically involves a multi-step process:

- Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazines or other nitrogen sources.

- Introduction of the Dioxolane Group: This may involve reactions with aldehydes or ketones in the presence of suitable catalysts.

- Assembly of Aromatic Substituents: The final structure is assembled through coupling reactions that link various aromatic systems to the central triazole and dioxolane framework.

The detailed synthetic pathway may vary based on specific reaction conditions and desired yields .

The primary application of this compound lies in its use as an antifungal agent, particularly against systemic fungal infections. Its structural features suggest potential utility in developing new antifungal therapies that can overcome resistance seen with existing drugs. Furthermore, its unique architecture may allow for modifications that enhance selectivity and reduce toxicity .

Interaction studies have shown that compounds containing the 1,2,4-triazole moiety can interact with various biological targets. These interactions often lead to significant biological responses such as inhibition of fungal growth or modulation of enzyme activity. Understanding these interactions at a molecular level is crucial for optimizing therapeutic efficacy and minimizing side effects .

Several compounds share structural similarities with 2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one. Key comparisons include:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Fluconazole | Contains a triazole ring; antifungal | Broad-spectrum antifungal |

| Itraconazole | Triazole derivative; multiple aromatic rings | Antifungal; effective against resistant strains |

| Voriconazole | Triazole with additional fluorine substitutions | Antifungal; used for invasive fungal infections |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

MeSH Pharmacological Classification

Wikipedia

Dates

2: Benko I, Hernádi F, Megyeri A, Kiss A, Somogyi G, Tegyey Z, Kraicsovits F, Kovács P. Comparison of the toxicity of fluconazole and other azole antifungal drugs to murine and human granulocyte-macrophage progenitor cells in vitro. J Antimicrob Chemother. 1999 May;43(5):675-81. PubMed PMID: 10382889.

3: Cardona-Castro N, Agudelo-Flórez P, Restrepo-Molina R. Chromoblastomycosis murine model and in vitro test to evaluate the sensitivity of Fonsecaea pedrosoi to ketoconazole, itraconazole and saperconazole. Mem Inst Oswaldo Cruz. 1996 Nov-Dec;91(6):779-84. PubMed PMID: 9283666.

4: Chowdhry L, Khan ZK, Kulshrestha DK. Evaluation of himachalol in murine invasive aspergillosis. Mycoses. 1996 Nov-Dec;39(11-12):449-52. PubMed PMID: 9145002.

5: Hanson LH, Clemons KV, Denning DW, Stevens DA. Efficacy of oral saperconazole in systemic murine aspergillosis. J Med Vet Mycol. 1995 Sep-Oct;33(5):311-7. PubMed PMID: 8544084.

6: Johnson DA, Johns KJ, Robinson RD, Head WS, O'Day DM. The relationship of corneal epithelial defect size to drug penetration. Arch Ophthalmol. 1995 May;113(5):641-4. PubMed PMID: 7748136.

7: Finquelievich J, Costa MR, Iovannitti C, Negroni R. Blood culture as a parameter of treatment effectiveness in experimental histoplasmosis of the hamster. Rev Inst Med Trop Sao Paulo. 1995 Mar-Apr;37(2):99-102. PubMed PMID: 7481478.

8: Khoo SH, Denning DW. Cure of chronic invasive sinus aspergillosis with oral saperconazole. J Med Vet Mycol. 1995 Jan-Feb;33(1):63-6. PubMed PMID: 7650581.

9: Asiri S, Ogbunude PO, Warhurst DC. In vitro assessment of susceptibility of Acanthamoeba polyphaga to drugs using combined methods of dye-binding assay and uptake of radiolabelled adenosine. Int J Parasitol. 1994 Nov;24(7):975-80. PubMed PMID: 7533747.

10: Restrepo A. Treatment of tropical mycoses. J Am Acad Dermatol. 1994 Sep;31(3 Pt 2):S91-102. Review. PubMed PMID: 8077517.

11: Hay RJ. Antifungal drugs on the horizon. J Am Acad Dermatol. 1994 Sep;31(3 Pt 2):S82-6. Review. PubMed PMID: 8077515.

12: Sugar AM, Salibian M, Goldani LZ. Saperconazole therapy of murine disseminated candidiasis: efficacy and interactions with amphotericin B. Antimicrob Agents Chemother. 1994 Feb;38(2):371-3. PubMed PMID: 8192469; PubMed Central PMCID: PMC284460.

13: Lynch ME, Sobel JD. Comparative in vitro activity of antimycotic agents against pathogenic vaginal yeast isolates. J Med Vet Mycol. 1994;32(4):267-74. PubMed PMID: 7983571.

14: Klippenstein K, O'Day DM, Robinson RD, Williams TE, Head WS. The qualitative evaluation of the pharmacokinetics of subconjunctivally injected antifungal agents in rabbits. Cornea. 1993 Nov;12(6):512-6. PubMed PMID: 8261783.

15: Zienicke H, Korting HC. Clinical efficacy and tolerability of saperconazole for tinea of glabrous skin. A report on four cases. Mycoses. 1993 Mar-Apr;36(3-4):131-4. PubMed PMID: 8366876.

16: Degreef H. [New antifungal agents in the treatment of superficial dermatomycoses]. Ann Dermatol Venereol. 1993;120(1):21-31. Review. French. PubMed PMID: 8393313.

17: San-Blas G, Calcagno AM, San-Blas F. A preliminary study of in vitro antibiotic activity of saperconazole and other azoles on Paracoccidioides brasiliensis. J Med Vet Mycol. 1993;31(2):169-74. PubMed PMID: 8389848.

18: Patterson TF, George D, Miniter P, Andriole VT. Saperconazole therapy in a rabbit model of invasive aspergillosis. Antimicrob Agents Chemother. 1992 Dec;36(12):2681-5. PubMed PMID: 1482137; PubMed Central PMCID: PMC245528.

19: Franco L, Gomez I, Restrepo A. Saperconazole in the treatment of systemic and subcutaneous mycoses. Int J Dermatol. 1992 Oct;31(10):725-9. PubMed PMID: 1399205.

20: Otcenásek M. Susceptibility of clinical isolates of fungi to saperconazole. Mycopathologia. 1992 Jun;118(3):179-83. PubMed PMID: 1528231.